(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is a complex organic compound that belongs to the class of quinazolin derivatives. This compound features a unique structure that includes a hydroxymethyl group attached to a pyrrolidine moiety, as well as a quinazolinone core, which is known for its biological activity. The compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure.
The source of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol can be traced back to synthetic organic chemistry, where it is often produced through various chemical reactions involving starting materials such as pyrrolidine derivatives and quinazolinones. Its classification falls under pharmaceutical compounds, particularly those with potential therapeutic applications in areas such as oncology and neurology.
The synthesis of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves several steps:
Key molecular data for (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol includes:
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol can participate in various chemical reactions, including:
Reactions are typically conducted under mild conditions to preserve the integrity of sensitive functional groups. Analytical techniques such as thin-layer chromatography and NMR spectroscopy are employed to monitor reaction progress and product formation.
Preliminary studies suggest that quinazoline derivatives exhibit activity against certain cancer cell lines, possibly through inhibition of kinases involved in cell signaling pathways.
The physical properties of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol include:
Chemical properties include:
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol has potential applications in several scientific fields:
The synthesis of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol (CAS 646450-67-1, MW 259.30) involves sequential construction of its quinazoline core and chiral pyrrolidine moiety followed by strategic coupling. Advanced intermediates include 7-hydroxy-2-methylquinazolin-4(3H)-one for the heterocyclic segment and (S)-pyrrolidin-2-ylmethanol for the stereodefined amine component [1] [2]. Key challenges involve preserving the stereochemical integrity of the hydroxymethylpyrrolidine during coupling and ensuring regioselective functionalization of the quinazoline scaffold.
The quinazoline core is typically synthesized via Niementowski cyclization, where anthranilic acid derivatives react with acetamide derivatives under reflux conditions. Alternatively, microwave-assisted cyclization reduces reaction times from hours to minutes while improving yields (≥15% increase). For brominated precursors like 7-bromo-2-methylquinazolin-4(3H)-one (CAS 403850-89-5), Pd-catalyzed hydroxylation enables efficient C–O bond formation [6]. Recent protocols employ:
Table 1: Cyclization Methods for Quinazoline Core Synthesis
| Method | Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| Classical Niementowski | Acetic acid, 120°C, 12h | 2-methyl-4-oxo-3,4-dihydroquinazolin-7-ol | 68 |
| Microwave Niementowski | MW, 180°C, 20 min | 7-methoxy-2-methylquinazolin-4-one | 83 |
| Pd-mediated hydroxylation | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C | 7-hydroxy-2-methylquinazolin-4(3H)-one | 91 |
Chiral pyrrolidine synthesis exploits asymmetric hydrogenation of pyrroline precursors using DuPhos-Rh catalysts (enantiomeric excess >98%) [2]. Alternatively, enzymatic resolution of racemic 2-hydroxymethylpyrrolidine with lipases (e.g., CAL-B) achieves ∼50% yield with 99% ee for the (S)-enantiomer. Key steps include:
Table 2: Stereoselective Methods for (S)-2-Hydroxymethylpyrrolidine Synthesis
| Method | Chiral Control Element | ee (%) | Yield (%) |
|---|---|---|---|
| Asymmetric hydrogenation | (R,R)-DuPhos-Rh catalyst | 98.5 | 90 |
| Enzymatic resolution | Pseudomonas fluorescens lipase | 99.0 | 48 |
| Chiral pool synthesis | L-proline derivative | >99.9 | 75 |
The C–N bond formation between quinazoline and pyrrolidine employs nucleophilic aromatic substitution (SNAr), leveraging the C4-chloride or -bromide of the quinazoline core. Optimized conditions use:
The quinazoline-pyrrolidine scaffold permits late-stage diversification at three sites:
Table 3: Representative Diversified Analogues and Their Modifications
| Modification Site | Reagent | Product | Biological Relevance |
|---|---|---|---|
| C7-OH quinazoline | Ethyl bromide/K₂CO₃ | (S)-4-(3-ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol | Enhanced lipase inhibition |
| C2-methyl quinazoline | Acetaldehyde/NaBH₃CN | 2-ethyl derivative | Altered steric bulk |
| Pyrrolidine N-H | Benzoic anhydride | N-benzoyl analogue | Increased logP (by 1.8 units) |
Solvent-free mechanochemical methods reduce E-factors by 40%:
Table 4: Environmental Metrics for Sustainable Synthesis Strategies
| Method | Solvent | Temperature (°C) | E-Factor (kg/kg) | PMI* |
|---|---|---|---|---|
| Conventional SNAr | DMF | 80 | 8.5 | 32.1 |
| Solvent-free ball milling | None | 45 (effective) | 1.8 | 5.2 |
| Aqueous micellar catalysis | Water/TPGS-750-M | 25 | 2.3 | 7.6 |
| PEG-400 system | Recyclable PEG | 70 | 3.1 | 10.4 |
*PMI: Process Mass Intensity
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: